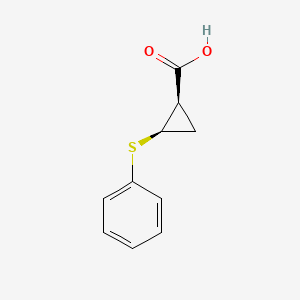

cis-2-Phenylsulfanylcyclopropanecarboxylic acid

Description

Properties

Molecular Formula |

C10H10O2S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

(1R,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 |

InChI Key |

CCYWYCFSZCKDIN-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1SC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1C(C1SC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Phenylsulfanylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the phenylsulfanyl group. One common method involves the reaction of a cyclopropane derivative with a phenylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-2-Phenylsulfanylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Enzyme Inhibition :

- Research indicates that cis-2-phenylsulfanylcyclopropanecarboxylic acid exhibits potent inhibitory activity against various enzymes, including monoamine oxidase (MAO) and tyramine oxidase. Studies have shown that fluorinated analogs of this compound demonstrate significantly higher activity compared to their non-fluorinated counterparts, suggesting that modifications to the structure can enhance efficacy against these targets .

-

Antidepressant Activity :

- The compound has been evaluated for its potential as an antidepressant. Its structural similarity to tranylcypromine, a known antidepressant, allows for comparative studies that highlight its ability to inhibit MAO A and MAO B isoforms effectively. The introduction of fluorine into the structure has been linked to increased activity, with specific isomers showing enhanced potency .

- Anti-inflammatory Properties :

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including continuous-flow synthesis techniques. Recent advancements have focused on improving yield and scalability while reducing costs associated with production. For instance, the use of commercially available sulfonic resins has been explored to promote efficient reactions leading to the desired cyclopropylcarbonyl compounds .

Case Studies

-

Fluorinated Analog Studies :

- In comparative studies involving fluorinated derivatives of this compound, researchers found that these compounds exhibited enhanced binding affinities and inhibitory constants against target enzymes like MAO A and B. This highlights the importance of structural modifications in optimizing pharmacological profiles .

- Therapeutic Efficacy Assessments :

Mechanism of Action

The mechanism of action of cis-2-Phenylsulfanylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, while the cyclopropane ring can influence the compound’s reactivity and stability. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropane Carboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Functional Group Properties |

|---|---|---|---|---|---|

| cis-2-Phenylsulfanylcyclopropanecarboxylic acid | Not reported | C₁₀H₁₀O₂S | 194.25* | Phenylsulfanyl (C2), COOH (C1) | -SPh: Electron-withdrawing, enhances acidity |

| cis-2-Phenylcyclopropanecarboxylic acid | 939-89-9 | C₁₀H₁₀O₂ | 162.19 | Phenyl (C2), COOH (C1) | -Ph: Electron-withdrawing, moderate acidity |

| (1S,2S)-1-Amino-2-phenylcyclopropanecarboxylic acid | Not reported | C₁₀H₁₁NO₂ | 177.20 | Amino (C1), Phenyl (C2), COOH (C1) | -NH₂: Electron-donating, zwitterionic potential |

| 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) | 76-93-7 | C₁₄H₁₂O₃ | 228.25 | Diphenyl (C2), Hydroxy (C2), COOH (C1) | Bulky aryl groups, keto-enol tautomerism |

*Calculated molecular weight based on formula C₁₀H₁₀O₂S.

Key Observations:

Electronic Effects: The phenylsulfanyl group in the target compound is more electron-withdrawing than the phenyl group in cis-2-Phenylcyclopropanecarboxylic acid, leading to a stronger acidic proton (pKa ~3-4 estimated) compared to the phenyl analog (pKa ~4-5) . The amino group in (1S,2S)-1-Amino-2-phenylcyclopropanecarboxylic acid introduces basicity (pKa ~9-10 for NH₂), enabling zwitterionic behavior in physiological conditions .

Steric and Conformational Effects: The cyclopropane ring imposes significant steric constraints, but the phenylsulfanyl group’s larger van der Waals radius (1.85 Å for S vs. 1.70 Å for C) may increase steric hindrance compared to the phenyl analog . Benzilic acid’s diphenyl substitution creates a rigid, planar structure, whereas cyclopropane derivatives adopt non-planar conformations, affecting binding in biological targets .

Physicochemical and Reactivity Profiles

Table 2: Comparative Physicochemical Data

Reactivity Insights:

- Sulfur-Specific Reactions: The phenylsulfanyl group enables thiol-ene click chemistry or oxidation to sulfoxide/sulfone derivatives, expanding synthetic utility compared to phenyl or amino analogs .

- Ring Strain: All cyclopropane derivatives exhibit enhanced reactivity in ring-opening reactions, but the amino-substituted analog’s NH₂ group facilitates nucleophilic attack, unlike the sulfanyl or phenyl variants .

Biological Activity

cis-2-Phenylsulfanylcyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, particularly its inhibitory effects on various enzymes, and discusses relevant research findings and case studies.

Chemical Structure

The compound is characterized by a cyclopropane ring with a phenylthio group and a carboxylic acid moiety. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of monoamine oxidase (MAO) and tyramine oxidase. The activity of this compound is influenced by its stereochemistry and substituents on the phenyl group.

Enzyme Inhibition Studies

-

Monoamine Oxidase (MAO) Inhibition :

Compound MAO A (IC50, mM) MAO B (IC50, mM) cis-2 12 6.4 Non-fluorinated 20 19 - Tyramine Oxidase Inhibition :

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Enantiomers : Research demonstrated that the (1S,2S)-isomer was significantly more effective against tyramine oxidase than its counterparts. This highlights the importance of chirality in determining the pharmacological profile of the compound .

- Substituent Effects : Variations in substituents on the phenyl group were shown to affect inhibitory potency. For example, para-fluoro-substituted analogs exhibited reduced activity compared to methyl-substituted derivatives, which showed a 7.2-fold increase in activity against MAO A .

The mechanism by which this compound exerts its inhibitory effects appears to involve chelation with metal ions at the active sites of enzymes such as MAO and tyramine oxidase. The presence of fluorine in certain analogs enhances binding affinity due to increased ring strain in the cyclopropane structure .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereoselectivity in cis-2-Phenylsulfanylcyclopropanecarboxylic acid?

- Methodological Answer : Cyclopropanation of allylic sulfides using transition-metal-catalyzed carbene transfer reactions (e.g., Rh(II) or Cu catalysts) is a common approach. Stereochemical control can be enhanced by optimizing solvent polarity and temperature. Post-synthesis, confirm stereochemistry via -NMR coupling constants (e.g., vicinal -values for cyclopropane protons) and X-ray crystallography. For purity validation, HPLC with chiral columns is recommended (≥98% purity thresholds are typical in research settings) .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Systematic reproducibility studies under controlled conditions (pH, temperature, solvent systems) are critical. For example, discrepancies in solubility data may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess solvent content. Cross-validate findings with peer-reviewed databases or regulatory reference standards (e.g., European Pharmacopoeia guidelines for carboxylic acids) .

Advanced Research Questions

Q. What mechanistic insights govern the ring-opening reactivity of cis-2-Phenylsulfanylcyclopropanecarboxylic acid in nucleophilic environments?

- Methodological Answer : Kinetic isotope effect (KIE) studies and DFT calculations can elucidate transition states and rate-determining steps. For example, the electron-withdrawing sulfanyl group may polarize the cyclopropane ring, enhancing susceptibility to nucleophilic attack. Monitor reactions in situ via -NMR (if fluorinated analogs are used) or LC-MS to track intermediates. Compare results with structurally related cyclopropane derivatives (e.g., cyclopropane carboxylates with varying substituents) .

Q. How can researchers resolve conflicting bioactivity data in studies involving this compound?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line specificity, incubation time). Implement orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Ensure compound integrity during biological testing by periodic HPLC checks to rule out degradation .

Analytical and Safety Considerations

Q. What advanced spectroscopic techniques are optimal for characterizing cis-2-Phenylsulfanylcyclopropanecarboxylic acid in mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI or MALDI ionization provides accurate mass confirmation. For structural elucidation, use 2D NMR (e.g., --HSQC, COSY) to resolve overlapping signals. Synchrotron-based X-ray crystallography is recommended for absolute configuration determination. Safety protocols should follow general carboxylic acid handling guidelines, including fume hood use and PPE (see SDS templates for structurally similar compounds) .

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model cyclopropane ring strain and ligand-catalyst interactions. Molecular dynamics simulations (e.g., using Gaussian or ORCA) help predict solvent effects. Validate computational models with experimental kinetic data (e.g., Eyring plots for activation parameters) .

Notes

- The provided evidence does not directly address cis-2-Phenylsulfanylcyclopropanecarboxylic acid, but methodologies from analogous compounds (e.g., cyclopropane derivatives, carboxylic acids) are extrapolated with caution.

- Avoid non-peer-reviewed sources (e.g., commercial databases like benchchem.com ) to ensure academic rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.